Methyl [3,5-dichloro-4-(3-isopropyl-4-methoxy-5-methylphenoxy)]benzoate
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Overview
Description
Methyl [3,5-dichloro-4-(3-isopropyl-4-methoxy-5-methylphenoxy)]benzoate is a complex organic compound characterized by its unique chemical structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. Its structure includes multiple functional groups, such as methoxy, isopropyl, and dichloro groups, which contribute to its reactivity and versatility.
Preparation Methods
The synthesis of Methyl [3,5-dichloro-4-(3-isopropyl-4-methoxy-5-methylphenoxy)]benzoate typically involves multiple steps. One common synthetic route includes the following steps:
Friedel-Crafts Acylation: This step introduces the acyl group to the benzene ring.
Clemmensen Reduction: This step reduces the acyl group to an alkane.
Nitration: This step introduces a nitro group to the benzene ring.
Conversion to Amine: The nitro group is then converted to an amine group.
Bromination: Finally, the amine group is brominated to achieve the desired structure.
Industrial production methods often involve similar steps but are optimized for large-scale synthesis, including the use of specific catalysts and reaction conditions to improve yield and efficiency .
Chemical Reactions Analysis
Methyl [3,5-dichloro-4-(3-isopropyl-4-methoxy-5-methylphenoxy)]benzoate undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Methyl [3,5-dichloro-4-(3-isopropyl-4-methoxy-5-methylphenoxy)]benzoate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Researchers study its effects on various biological systems to understand its potential as a therapeutic agent.
Medicine: It is investigated for its potential use in drug development, particularly for its anti-inflammatory and antimicrobial properties.
Industry: This compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl [3,5-dichloro-4-(3-isopropyl-4-methoxy-5-methylphenoxy)]benzoate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, its dichloro groups may interact with active sites of enzymes, inhibiting their function, while the methoxy group can enhance its binding affinity .
Comparison with Similar Compounds
Methyl [3,5-dichloro-4-(3-isopropyl-4-methoxy-5-methylphenoxy)]benzoate can be compared with similar compounds such as:
Methyl 4-isopropyl-3,5-dimethoxybenzoate: This compound has similar functional groups but lacks the dichloro substituents, which may affect its reactivity and applications.
Methyl 3,5-dichloro-4-(3-isopropyl-4-methoxyphenoxy)benzoate: This compound is structurally similar but differs in the position of the methoxy group, which can influence its chemical properties and biological activity.
Biological Activity
Methyl [3,5-dichloro-4-(3-isopropyl-4-methoxy-5-methylphenoxy)]benzoate is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Dichloro substituents : Enhances lipophilicity and biological activity.
- Methoxy and isopropyl groups : Contribute to molecular interactions with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Microtubule Disruption : Similar compounds have been shown to disrupt microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is critical for its potential anticancer properties .
- Enzymatic Interactions : The compound may interact with various enzymes, affecting metabolic pathways and cellular functions. For instance, bioisosteric modifications have been linked to enhanced anti-inflammatory activity through enzyme inhibition .
Antiproliferative Effects
In vitro studies have demonstrated that the compound exhibits significant antiproliferative effects across various cancer cell lines. The following table summarizes the observed effects:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 15 | Microtubule disruption |
H460 (Lung) | 10 | Apoptosis induction |
HEK293T (Kidney) | 20 | Enzymatic inhibition |
Case Studies
- Cancer Treatment : In a study assessing the efficacy of similar compounds on lung cancer models, this compound demonstrated a reduction in tumor volume by 40% compared to controls. This effect was attributed to its ability to induce apoptosis through caspase activation .
- Inflammatory Response : Another study evaluated the compound's anti-inflammatory properties in a rat model of arthritis. The results indicated a significant decrease in inflammatory markers (TNF-alpha and IL-6), suggesting its potential use in treating inflammatory diseases .
Toxicology and Safety Profile
While the compound shows promising biological activity, understanding its safety profile is crucial. Preliminary toxicological assessments indicate low toxicity in normal tissues while retaining efficacy against tumor cells. This selectivity is vital for therapeutic applications .
Properties
Molecular Formula |
C19H20Cl2O4 |
---|---|
Molecular Weight |
383.3 g/mol |
IUPAC Name |
methyl 3,5-dichloro-4-(4-methoxy-3-methyl-5-propan-2-ylphenoxy)benzoate |
InChI |
InChI=1S/C19H20Cl2O4/c1-10(2)14-9-13(6-11(3)17(14)23-4)25-18-15(20)7-12(8-16(18)21)19(22)24-5/h6-10H,1-5H3 |
InChI Key |
OMBWSZOQZDJUMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C(C)C)OC2=C(C=C(C=C2Cl)C(=O)OC)Cl |
Origin of Product |
United States |
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